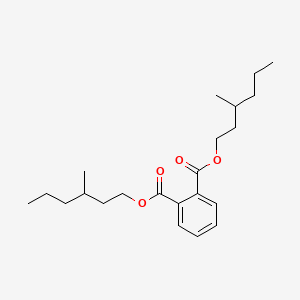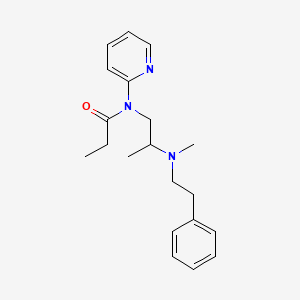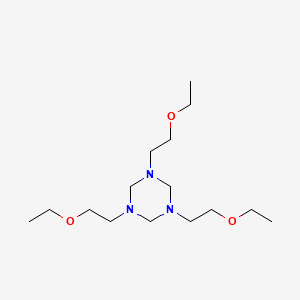
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane is a chemical compound with the molecular formula C15H33N3O3 It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane typically involves the reaction of triazine derivatives with ethoxyethyl groups. One common method is the reaction of cyanuric chloride with 2-ethoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler triazine derivatives.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar structural features.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane: A related compound with hydroxyethyl groups instead of ethoxyethyl groups.
1,3,5-Tris(2-methoxyethyl)-1,3,5-triazinane: Another similar compound with methoxyethyl groups.
Uniqueness
1,3,5-Tris(2-ethoxyethyl)-1,3,5-triazinane is unique due to its specific ethoxyethyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other triazine derivatives.
Properties
CAS No. |
52183-63-8 |
|---|---|
Molecular Formula |
C15H33N3O3 |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
1,3,5-tris(2-ethoxyethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3O3/c1-4-19-10-7-16-13-17(8-11-20-5-2)15-18(14-16)9-12-21-6-3/h4-15H2,1-3H3 |
InChI Key |
XJRFAICGHJCMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CN(CN(C1)CCOCC)CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

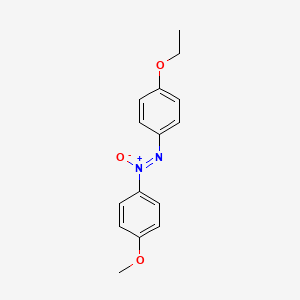
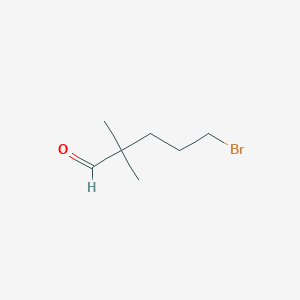


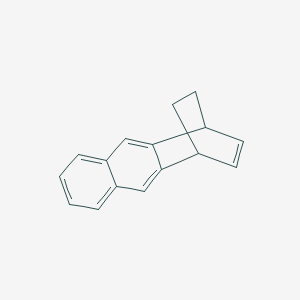
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
